N-(2,4-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(2,4-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as JP-8000, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.
Mechanism of Action
N-(2,4-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT7 receptor, which inhibits the binding of serotonin to this receptor. This results in a decrease in the activity of downstream signaling pathways, which ultimately leads to a reduction in the release of neurotransmitters like dopamine and norepinephrine. This mechanism of action has been shown to have therapeutic potential for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. Additionally, this compound has been shown to have analgesic effects in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. It has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, its selectivity for the 5-HT7 receptor may limit its usefulness for studying other serotonin receptors.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is the potential therapeutic use of this compound for various neurological and psychiatric disorders. Preclinical studies have shown promising results in animal models of Alzheimer's disease, schizophrenia, anxiety, and depression. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the role of the 5-HT7 receptor in various physiological and pathological processes. This compound can be a useful tool for studying the role of this receptor in these processes. Finally, there is a need for the development of more selective and potent antagonists of the 5-HT7 receptor. This can help to further elucidate the role of this receptor in various biological processes and may lead to the development of more effective therapeutic agents.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The 5-HT7 receptor has been implicated in various physiological and pathological processes, including learning and memory, anxiety, depression, and schizophrenia.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-3-4-18(16(2)13-15)21-19(24)23-11-9-22(10-12-23)14-17-5-7-20-8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKDXDMLAKDECK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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